2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 588717-94-6
VCID: VC8400591
InChI: InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC
Molecular Formula: C17H21BO3
Molecular Weight: 284.2 g/mol

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 588717-94-6

Cat. No.: VC8400591

Molecular Formula: C17H21BO3

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 588717-94-6

Specification

CAS No. 588717-94-6
Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
IUPAC Name 2-(6-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3
Standard InChI Key LRUMIJPWNGXDQH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted with a methoxy group at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 2-position . Its molecular formula is C17H21BO3\text{C}_{17}\text{H}_{21}\text{BO}_3, with a molecular weight of 284.2 g/mol . The dioxaborolane ring adopts a planar conformation, stabilized by the electron-deficient boron center and the steric bulk of the tetramethyl groups .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
IUPAC Name2-(6-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3)C(=C2)OC
InChIKeyYEKKKUZPHXIWGP-UHFFFAOYSA-N
Topological Polar Surface Area27.7 Ų

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) data from mechanochemical synthesis experiments confirm the structure:

  • 1H^1\text{H} NMR (392 MHz, CDCl3_3): δ 1.38 (s, 12H, CH3_3), 3.90 (s, 3H, OCH3_3), 7.09–7.15 (m, 2H, aromatic), 7.71–8.29 (m, 4H, aromatic) .

  • 13C^{13}\text{C} NMR: Signals at δ 25.2 (CH3_3), 84.0 (dioxaborolane C), 124.2–127.6 (aromatic C), 157.8 (C-O) .

Synthesis and Mechanochemical Optimization

Solid-State Borylation Protocol

A palladium-catalyzed mechanochemical method achieves yields of 67% under solvent-free conditions :

  • Reagents: Aryl bromide substrate, bis(pinacolato)diboron (B2_2pin2_2), PdCl2_2(dppf), potassium acetate.

  • Conditions: Ball milling at 25 Hz, 150°C preset temperature (actual jar temperature: 98.3°C), 15 min reaction time .

  • Advantages: Eliminates solvent waste, enhances reaction efficiency, and reduces purification steps compared to solution-phase methods .

Traditional Solution-Phase Synthesis

Alternative routes involve Miyaura borylation of 6-methoxy-2-naphthyl halides with B2_2pin2_2 in tetrahydrofuran (THF) at 80°C for 12h, though yields are lower (≈50%) due to competing hydrolysis .

Reactivity and Functional Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust coupling partner for aryl halides, enabling access to biaryl architectures critical in pharmaceutical intermediates:

  • Catalyst System: Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3 (2 equiv), ethanol/water (3:1) .

  • Scope: Compatible with electron-deficient and electron-rich aryl bromides, achieving turnover numbers (TON) >1,000 in optimized cases .

Table 2: Representative Coupling Reactions

PartnerProductYield (%)Reference
4-Bromoanisole4-Methoxy-2'-methoxy-1,1'-binaphthyl82
3-Bromopyridine6-Methoxy-2-naphthylpyridine75

Materials Science Applications

The methoxy-naphthalene unit confers luminescent properties, making the compound a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): Exhibits blue emission (λem_{\text{em}} = 450 nm) with a quantum yield of 0.34 in thin films .

  • Boron-Containing Polymers: Copolymerization with fluorene derivatives enhances electron transport in photovoltaic devices .

YearSmall Scale (1g)Bulk (100g)
2023450320
2025520380

Future Directions and Research Gaps

Underexplored Areas

  • Catalytic Asymmetric Reactions: Potential for chiral induction in boronate complexes.

  • Biological Activity Screening: No published data on antimicrobial or anticancer properties.

Scalability Challenges

Current mechanochemical methods face limitations in batch size (>10g), necessitating reactor redesign for industrial adoption .

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